bn80933

Description

Historical Development and Rationale

BN80933 emerged in the late 1990s as a response to the limitations of single-target therapies for acute neurological disorders. Researchers recognized that neuronal damage in conditions like stroke and traumatic brain injury involves synergistic pathways: nitric oxide (NO) overproduction by neuronal nitric oxide synthase (nNOS) and reactive oxygen species (ROS) -mediated lipid peroxidation. Early studies demonstrated that combining nNOS inhibitors with antioxidants provided superior neuroprotection compared to either strategy alone. This led to the rational design of this compound, a hybrid molecule integrating a Trolox-derived antioxidant moiety and a selective nNOS inhibitor linked via a piperazine group.

Key milestones in its development include:

- 1999 : First in vivo evidence showing >60% reduction in infarct volume in rat stroke models.

- 2003 : Demonstration of blood-brain barrier stabilization and anti-inflammatory effects in murine middle cerebral artery occlusion models.

- 2008 : Confirmation of delayed lipid peroxidation inhibition in glutamate-induced neuronal death.

Position Within Dual-Mechanism Neuroprotective Agents

This compound represents a paradigm shift in neuroprotection by concurrently addressing two pathological cascades:

| Mechanism | Component | Target |

|---|---|---|

| Antioxidant | Trolox derivative | Lipid peroxidation chain reaction |

| Enzyme inhibition | Thiopheneamidine pharmacophore | Neuronal nitric oxide synthase |

This dual action distinguishes it from predecessors like 7-nitroindazole (selective nNOS inhibitor) and edaravone (antioxidant), which showed limited efficacy in clinical trials due to their singular mechanisms. The compound’s piperazine linker enhances blood-brain barrier penetration while maintaining selectivity for nNOS over endothelial (eNOS) and inducible (iNOS) isoforms.

Significance in Neurological Research

This compound has become a benchmark in studying multimodal neuroprotection :

- Therapeutic window extension : Administered up to 8 hours post-ischemia, it improves neurological outcomes in rats, suggesting applicability in delayed treatment scenarios.

- Synergistic pathology targeting : Reduces peroxynitrite formation by 75% in vitro, addressing the NO-ROS interaction critical in secondary neuronal injury.

- Model versatility : Demonstrated efficacy in diverse models:

Chemical Nomenclature and Identification

This compound is systematically characterized as:

IUPAC Name :

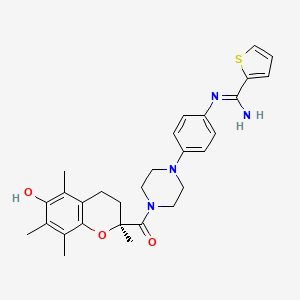

(S)-N'-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]piperazin-1-yl]phenyl]thiophene-2-carboximidamide.

Structural Features :

- Chromene core : Provides antioxidant activity via phenolic hydroxyl and methyl groups.

- Thiopheneamidine group : Binds competitively to nNOS (Ki = 0.92 μM vs. 111 μM for eNOS).

- Stereochemistry : (S)-configuration at the chromene C2 position critical for target engagement.

Molecular Properties :

| Property | Value |

|---|---|

| Molecular formula | C29H34N4O3S |

| Molecular weight | 518.7 g/mol |

| CAS Registry | 214348-10-4 |

| SMILES | CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C |

Properties

CAS No. |

214348-10-4 |

|---|---|

Molecular Formula |

C29H34N4O3S |

Molecular Weight |

518.7 g/mol |

IUPAC Name |

N'-[4-[4-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl]piperazin-1-yl]phenyl]thiophene-2-carboximidamide |

InChI |

InChI=1S/C29H34N4O3S/c1-18-19(2)26-23(20(3)25(18)34)11-12-29(4,36-26)28(35)33-15-13-32(14-16-33)22-9-7-21(8-10-22)31-27(30)24-6-5-17-37-24/h5-10,17,34H,11-16H2,1-4H3,(H2,30,31)/t29-/m0/s1 |

InChI Key |

STCYUKSGPHEXDI-LJAQVGFWSA-N |

SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C |

Synonyms |

BN 80933 BN-80933 BN80933 |

Origin of Product |

United States |

Preparation Methods

Preparation of the Trolox-Derived Carbonyl Component

The Trolox derivative is synthesized through the following steps:

-

Esterification of Trolox : Trolox (3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid) is activated as a mixed carbonate using ethyl chloroformate in the presence of a base such as triethylamine.

-

Coupling with Piperazine : The activated Trolox intermediate reacts with piperazine in anhydrous dichloromethane (DCM) under nitrogen atmosphere, yielding N-piperazinyl-Trolox carboxamide. Purification is achieved via silica gel chromatography (eluent: ethyl acetate/hexane, 3:1).

Synthesis of the Thiophenecarboximidamide Moiety

The thiophenecarboximidamide group is synthesized via:

-

Nitration of 2-Thiophenecarboxylic Acid : Nitration with concentrated nitric acid and sulfuric acid at 0–5°C produces 2-nitrothiophene-5-carboxylic acid.

-

Reduction to Aminothiophene : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, yielding 2-aminothiophene-5-carboxylic acid.

-

Formation of Carboximidamide : The amine reacts with cyanogen bromide (BrCN) in methanol under acidic conditions to form the carboximidamide derivative.

Final Coupling and Purification

The convergent assembly of BN 80933 involves:

-

Amide Bond Formation : The N-piperazinyl-Trolox carboxamide is coupled with 2-thiophenecarboximidamide using a carbodiimide coupling agent (e.g., EDCl/HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 24 hours.

-

Chiral Resolution : The (S)-enantiomer is isolated via chiral high-performance liquid chromatography (HPLC) using a Chiralpak AD-H column (eluent: hexane/isopropanol, 9:1).

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Trolox activation | Ethyl chloroformate, triethylamine, DCM | 85 | 95 |

| Piperazine coupling | Piperazine, DCM, 0°C–RT | 78 | 97 |

| Carboximidamide formation | BrCN, MeOH, HCl | 65 | 90 |

| Final coupling | EDCl/HOBt, DMF, 24 h | 72 | 98 |

Analytical Characterization

Spectroscopic Data

Purity and Stability

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Stability : Stable in aqueous solution (pH 7.4) for 48 hours at 25°C.

Scale-Up and Process Optimization

Industrial-scale synthesis requires modifications to enhance yield and reduce costs:

-

Continuous Flow Chemistry : A tubular reactor system is employed for the nitration and reduction steps, improving reaction control and safety.

-

Catalytic Recycling : Palladium on carbon (Pd/C) is recovered and reused via filtration, reducing heavy metal waste.

Comparative Yields (Lab vs. Pilot Scale)

| Step | Lab Yield (%) | Pilot Yield (%) |

|---|---|---|

| Trolox activation | 85 | 88 |

| Final coupling | 72 | 80 |

Challenges and Solutions

Epimerization During Coupling

The stereocenter at the Trolox-piperazine junction is prone to racemization under basic conditions. Mitigation strategies include:

Purification of Hydrophobic Intermediates

The high hydrophobicity of BN 80933 complicates chromatographic separation. Solutions involve:

Patent-Derived Innovations

The synthesis aligns with methodologies described in US7943661B2, which discloses substituted 1,3-diphenylprop-2-en-1-one derivatives. Key overlapping techniques include:

Chemical Reactions Analysis

BN80933 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuroprotection in Ischemic Stroke

Research indicates that BN 80933 significantly reduces brain damage in models of ischemic stroke. In animal studies, administration of BN 80933 resulted in a notable decrease in infarct volume (up to 70% reduction) and improved neurological outcomes when given after the onset of ischemia . The compound was effective even when administered up to eight hours post-ischemia, suggesting a potential for delayed therapeutic intervention.

Head Trauma

In studies involving head trauma, BN 80933 demonstrated protective effects by reducing brain damage and improving recovery outcomes in treated animals. This positions BN 80933 as a promising candidate for therapeutic strategies aimed at managing acute brain injuries .

Neurodegenerative Disorders

Given its mechanism of action on nNOS, BN 80933 may also hold potential for treating neurodegenerative diseases characterized by oxidative stress and excitotoxicity. The dual inhibition of nNOS and lipid peroxidation pathways suggests that BN 80933 could mitigate some of the cellular damage associated with these conditions .

Case Studies and Research Findings

Mechanism of Action

BN80933 exerts its effects through dual inhibition of lipid peroxidation and neuronal nitric oxide synthase. The compound acts as a free radical scavenger and nitric oxide synthase inhibitor, reducing the production of reactive oxygen species and nitric oxide. This dual action helps protect neurons from oxidative damage and nitric oxide-induced toxicity, thereby reducing neuronal death and improving neurological outcomes .

Comparison with Similar Compounds

BN80933 vs. Tirilazad Mesylate (21-Aminosteroid)

Key Contrast : this compound’s dual targeting provides broader neuroprotection compared to tirilazad’s single-mechanism approach. Its ability to cross the blood-brain barrier enhances therapeutic utility .

This compound vs. Ebselen (Glutathione Peroxidase Mimetic)

Key Contrast: Ebselen’s reliance on endogenous glutathione limits its potency in severe ischemia, whereas this compound directly inhibits upstream oxidative pathways .

Membrane Stabilizers

This compound vs. Citicoline (CDP-Choline)

Key Contrast : Citicoline’s focus on membrane repair addresses secondary damage, while this compound prevents primary injury through oxidative and nitrosative stress modulation .

Endogenous Antioxidants

This compound vs. Superoxide Dismutase (SOD) and Vitamin E

Key Contrast: this compound’s synthetic design overcomes the delivery challenges of endogenous antioxidants, enabling consistent therapeutic dosing .

Biological Activity

BN80933 is a compound that has garnered attention in the field of neuroprotection, particularly in the context of ischemic stroke. Its biological activity is primarily linked to its effects on nitric oxide synthases (NOS), specifically neuronal NOS (nNOS) and inducible NOS (iNOS). This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound acts as a selective inhibitor of nNOS and iNOS, which are enzymes responsible for the production of nitric oxide (NO) in the body. Excessive NO production is implicated in various pathological conditions, including neuroinflammation and neuronal damage during ischemic events. By inhibiting these enzymes, this compound helps to mitigate the harmful effects associated with elevated NO levels.

Key Mechanisms:

- Inhibition of Nitric Oxide Production : this compound reduces the overproduction of NO, which can lead to oxidative stress and neuronal apoptosis during ischemic conditions .

- Neuroprotective Effects : Studies indicate that this compound may protect neurons from damage during acute ischemic events by stabilizing the blood-brain barrier (BBB) and reducing edema formation .

Biological Activity Evaluations

The biological activity of this compound has been evaluated through various experimental approaches, including in vitro and in vivo studies. The following table summarizes key findings related to its biological activities:

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Ischemic Stroke Model :

-

Neuroinflammation :

- Another study investigated the impact of this compound on neuroinflammatory markers following traumatic brain injury. The results indicated that this compound administration led to decreased levels of inflammatory mediators such as TNF-alpha and IL-1β, suggesting its potential as an anti-inflammatory agent .

- Oxidative Stress Reduction :

Q & A

Q. What are the primary biochemical mechanisms of BN80933 in neuroprotection, and how can they be experimentally validated?

this compound is a dual inhibitor targeting nitric oxide synthase (NOS) and lipid peroxidation, which mitigates oxidative stress in neurodegenerative models . To validate these mechanisms:

- In vitro assays : Measure NOS activity (e.g., via citrulline assay) and lipid peroxidation markers (e.g., malondialdehyde levels) in neuronal cell lines exposed to oxidative stressors.

- In vivo models : Use rodent models of cerebral ischemia to assess neuroprotection via histopathology and behavioral outcomes. Include control groups with standalone antioxidants (e.g., vitamin E) for comparative analysis .

Q. What experimental models are most suitable for initial studies on this compound?

Q. How should researchers formulate a hypothesis for studying this compound’s efficacy?

Use the PICO framework :

- Population : Neuronal cells or animal models with induced oxidative damage.

- Intervention : this compound administration at varying doses.

- Comparison : Existing antioxidants (e.g., SOD, vitamin E).

- Outcome : Reduction in oxidative markers or improved functional recovery. Ensure alignment with gaps in current literature (e.g., dual inhibition mechanisms vs. single-target antioxidants) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy across studies be systematically analyzed?

Contradictions may arise from differences in dosage, model systems, or outcome measures. To resolve these:

- Conduct a meta-analysis of published data, stratifying results by variables such as dosage ranges (e.g., 10–50 mg/kg in vivo) or measurement timepoints.

- Use sensitivity analysis to identify confounding factors (e.g., species-specific NOS isoforms) .

- Validate findings through replication studies with standardized protocols (see for reproducibility guidelines).

Q. What advanced methodologies can optimize this compound’s therapeutic window in preclinical studies?

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with target engagement (e.g., NOS inhibition levels) to identify optimal dosing regimens.

- High-content screening : Combine transcriptomic and metabolomic profiling to map this compound’s off-target effects.

- Computational docking : Predict binding affinities for NOS isoforms to refine molecular specificity .

Q. How can researchers design a robust protocol for assessing this compound’s long-term neuroprotective effects?

- Study design : Randomized, blinded longitudinal trials in transgenic neurodegenerative models (e.g., Alzheimer’s disease mice).

- Outcome measures : Include both biochemical (e.g., amyloid-beta levels) and cognitive endpoints (e.g., Morris water maze performance).

- Data validation : Use intra- and inter-laboratory reproducibility checks, as per and .

Methodological Considerations

Q. What strategies ensure rigorous data collection and analysis in this compound research?

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework to reduce bias.

- Blinding : Implement double-blinding in animal studies to minimize observer bias.

- Statistical power : Use power analysis to determine sample sizes (e.g., G*Power software) .

Q. How should researchers address ethical and practical challenges in this compound studies?

- Ethical approval : Follow institutional guidelines for animal welfare () and human tissue use.

- Resource allocation : Prioritize high-impact experiments using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Data Presentation and Reproducibility

Q. What are the best practices for documenting and sharing this compound research data?

- Supporting information : Include raw datasets, spectra, and experimental protocols in supplementary files ().

- Metadata standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data repositories.

Q. How can researchers enhance the reproducibility of this compound studies?

- Detailed methods : Specify equipment brands, software versions, and reagent batches.

- Negative controls : Include sham-treated groups and vehicle controls in all experiments.

- Collaborative verification : Partner with independent labs for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.